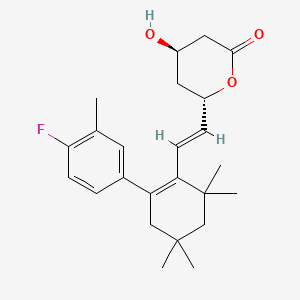
Dalvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dalvastatin is a synthetic compound developed by Rhône-Poulenc Rorer. It is a prodrug and an inactive lactone that, upon oral ingestion, is hydrolyzed in vivo to its pharmacologically active form, a beta-hydroxy acid. This active form inhibits the enzyme HMG-CoA reductase, which plays a crucial role in the cholesterol biosynthetic pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dalvastatin is synthesized through a series of chemical reactions starting from basic organic compoundsThe reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves multiple steps, including the synthesis of intermediates, purification, and final formulation. The production is carried out under stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dalvastatin undergoes several types of chemical reactions, including:
Oxidation: Conversion of the lactone form to the active beta-hydroxy acid form.
Reduction: Reduction of specific functional groups to enhance stability.
Substitution: Introduction of various substituents to modify the chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major product formed from these reactions is the active beta-hydroxy acid form of this compound, which is responsible for its pharmacological effects .
Wissenschaftliche Forschungsanwendungen
Dalvastatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of lactone hydrolysis and enzyme inhibition.
Biology: Investigated for its effects on cellular cholesterol metabolism and its potential role in regulating cellular processes.
Medicine: Explored for its cholesterol-lowering effects and potential benefits in treating hypercholesterolemia and related cardiovascular diseases.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Dalvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting step in the cholesterol biosynthetic pathway. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. This mechanism involves the binding of the active beta-hydroxy acid form of this compound to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid .
Vergleich Mit ähnlichen Verbindungen
Dalvastatin is part of the statin class of drugs, which includes other compounds like simvastatin, atorvastatin, and lovastatin. Compared to these similar compounds, this compound has unique structural features that contribute to its specific pharmacological profile. For example, it has a distinct lactone ring structure that is hydrolyzed to its active form in vivo .
List of Similar Compounds
- Simvastatin
- Atorvastatin
- Lovastatin
- Pravastatin
- Rosuvastatin
This compound’s unique properties and its role as a prodrug make it a valuable compound in the field of cholesterol-lowering medications.
Eigenschaften
CAS-Nummer |
132100-55-1 |
|---|---|
Molekularformel |
C24H31FO3 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(4S,6R)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m0/s1 |
InChI-Schlüssel |
VDSBXXDKCUBMQC-VUOWKATKSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F |
Isomerische SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@H]3C[C@@H](CC(=O)O3)O)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F |
Aussehen |
Solid powder |
Key on ui other cas no. |
135910-20-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
6-(2-(2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethyl-1-cyclohexen-1-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one dalvastatin RG 12561 RG-12561 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















